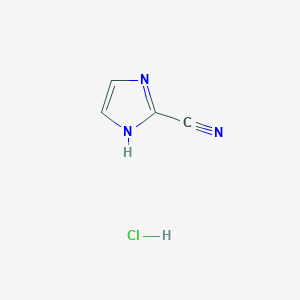

1H-Imidazole-2-carbonitrile hydrochloride

Descripción

Propiedades

IUPAC Name |

1H-imidazole-2-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3.ClH/c5-3-4-6-1-2-7-4;/h1-2H,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIGJLQVEYYTWPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1392803-62-1 | |

| Record name | 1H-Imidazole-2-carbonitrile, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1392803-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

An In-depth Technical Guide to 1H-Imidazole-2-carbonitrile Hydrochloride: Properties, Reactivity, and Applications

This guide provides a comprehensive technical overview of 1H-Imidazole-2-carbonitrile hydrochloride, a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. We will delve into its core chemical properties, reactivity, synthesis, and key applications, offering field-proven insights and detailed experimental protocols for researchers and scientists.

Introduction: The Versatile Imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, capable of engaging in various non-covalent interactions with biological targets.[1] When functionalized with a carbonitrile group at the 2-position, the resulting molecule, 1H-Imidazole-2-carbonitrile, becomes a potent synthon for creating diverse, biologically active compounds. The nitrile moiety can be chemically transformed into other functional groups or act as a key pharmacophoric element itself.[1] The hydrochloride salt form is often utilized to improve the compound's solubility and handling characteristics, making it more amenable to use in aqueous media for biological assays and formulation development.[2] This guide focuses on the hydrochloride salt, providing researchers with the foundational knowledge to effectively utilize this compound in their discovery programs.

Physicochemical and Structural Properties

1H-Imidazole-2-carbonitrile hydrochloride is a solid material at room temperature.[3] Its fundamental properties are summarized below. Note that while the CAS number refers to the free base, the following data are pertinent to the hydrochloride salt.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₄ClN₃ | Inferred from free base |

| Molecular Weight | 129.55 g/mol | Inferred from free base |

| IUPAC Name | 1H-imidazole-2-carbonitrile hydrochloride | [4] |

| CAS Number | 31722-49-3 (for free base) | [3][4] |

| Appearance | Solid | [3] |

| Storage | Room Temperature, in a cool, dry place | [3][5] |

Synthesis and Characterization

General Synthesis Routes

The synthesis of imidazole carbonitriles can be achieved through various multi-step organic synthesis techniques.[6] A common conceptual pathway involves the construction of the imidazole ring from appropriate acyclic precursors, followed by the introduction or modification of the nitrile group. For instance, a synthetic strategy could start from precursors like diaminomaleonitrile, which can be cyclized to form the imidazole core.[7] Subsequent functionalization or modification steps would then yield the desired 2-cyanoimidazole structure.

Another approach involves the Sandmeyer-type reaction on a suitable amino-imidazole precursor. While specific synthesis routes for the title compound are not extensively detailed in readily available literature, the principles of heterocyclic chemistry suggest that a robust synthesis could involve the dehydration of 1H-imidazole-2-carboxamide or the cyanation of a 2-halo-1H-imidazole derivative.

Spectroscopic Characterization

To ensure the identity and purity of 1H-Imidazole-2-carbonitrile hydrochloride, a combination of spectroscopic methods is essential.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The imidazole ring protons are expected to appear as distinct signals in the aromatic region of the spectrum (typically δ 7.0-8.0 ppm).[8][9] In an aqueous solvent like D₂O, the acidic N-H proton may exchange and thus not be readily observable. The two C-H protons at positions 4 and 5 would likely appear as doublets or singlets depending on the solvent and concentration.[8]

-

¹³C NMR : Characteristic resonances for the imidazole carbons are expected between δ 120-140 ppm.[10] The carbon of the nitrile group (-C≡N) would appear further downfield, typically in the range of δ 115-120 ppm, while the C2 carbon attached to the nitrile would also have a characteristic shift.

-

-

Infrared (IR) Spectroscopy : The IR spectrum provides key information about the functional groups. A sharp, intense absorption band is expected in the range of 2220-2260 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group.[11] Broad absorptions in the 2500-3300 cm⁻¹ region are characteristic of the N-H stretching of the imidazolium hydrochloride salt.

-

Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound. For the free base (C₄H₃N₃), the expected molecular ion peak [M]+ would be at m/z 93.03.[4] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Chemical Reactivity and Stability

The reactivity of 1H-Imidazole-2-carbonitrile hydrochloride is governed by the interplay between the aromatic imidazole ring and the electron-withdrawing nitrile group.

Key Chemical Reactions

-

Hydrolysis of the Nitrile Group : The nitrile can be hydrolyzed under acidic or basic conditions.[5][6] This reaction typically proceeds through an intermediate carboxamide to yield the corresponding 1H-imidazole-2-carboxylic acid. This transformation is a valuable synthetic tool for accessing other functional derivatives.

-

Nucleophilic Addition to the Nitrile : The nitrile group can undergo addition reactions with various nucleophiles, providing a pathway to diverse heterocyclic systems.

-

Reactions of the Imidazole Ring : The imidazole ring itself is susceptible to degradation under harsh oxidative and photolytic conditions.[5] Strong oxidizing agents can lead to ring-opened products, while exposure to UV light may induce photodegradation.[5]

The diagram below illustrates the primary reactivity pathways for this molecule.

Caption: Figure 1. Key reactivity pathways for 1H-Imidazole-2-carbonitrile.

Stability Profile

To ensure data integrity in research, understanding the stability of the compound is critical. It is recommended to store the compound in a cool, dry place, protected from light, and under an inert atmosphere to prevent oxidation.[5] Forced degradation studies under acidic, basic, oxidative, and photolytic stress are crucial for identifying potential degradation products and developing stability-indicating analytical methods.[5]

Applications in Drug Discovery and Research

1H-Imidazole-2-carbonitrile and its derivatives are valuable scaffolds in medicinal chemistry due to their ability to mimic histidine in binding to protein active sites and the synthetic versatility of the nitrile group.

-

Kinase Inhibitors : The 1-methyl-1H-imidazole scaffold, a close analog, has been successfully employed as a hinge-binding motif in the design of potent and selective Janus Kinase 2 (JAK2) inhibitors.[1] The nitrogen atoms of the imidazole ring can form critical hydrogen bonds with the kinase hinge region, a common strategy in kinase inhibitor design.[1] The dysregulation of the JAK/STAT signaling pathway is implicated in myeloproliferative neoplasms and inflammatory diseases, making JAK2 a key therapeutic target.[1]

-

Anticancer Agents : Benzimidazole derivatives, which share the core imidazole ring, have been synthesized and evaluated as potential anticancer agents that target human topoisomerase I.[2][12] This suggests that the broader class of imidazole-based compounds, including 1H-Imidazole-2-carbonitrile, warrants exploration for oncological applications.

-

Antifungal Agents : The structures of related chloro- and tolyl-substituted 1H-imidazole-2-carbonitriles have been evaluated for potential antifungal activity against various fungal strains.[6]

Safety and Handling

As a laboratory chemical, 1H-Imidazole-2-carbonitrile hydrochloride must be handled with appropriate safety precautions.

Hazard Identification

Based on data for the free base and related compounds, the following GHS hazard statements are applicable:[4][13]

-

H302 : Harmful if swallowed.

-

H312 : Harmful in contact with skin.

-

H315 : Causes skin irritation.[4]

-

H319 : Causes serious eye irritation.[4]

-

H332 : Harmful if inhaled.

-

H335 : May cause respiratory irritation.[4]

The signal word is "Warning".[3][4]

Recommended Precautions

-

P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P280 : Wear protective gloves/protective clothing/eye protection/face protection.[14]

-

P302 + P352 : IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Handling : Use in a well-ventilated area, preferably in a chemical fume hood. Avoid formation of dust and aerosols.[15] Storage : Keep the container tightly closed in a dry and well-ventilated place.[14][15] Disposal : Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14]

Experimental Protocols

The following protocols are provided as a self-validating framework for working with 1H-Imidazole-2-carbonitrile hydrochloride.

Protocol: Forced Degradation Study

This protocol outlines a general procedure to assess the stability of the compound under various stress conditions. The causality behind this experiment is to proactively identify potential degradation products and establish the compound's intrinsic stability.

Caption: Figure 2. A systematic workflow for conducting a forced degradation study.

Methodology:

-

Preparation of Stock Solution : Accurately weigh and dissolve 1H-Imidazole-2-carbonitrile hydrochloride in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to prepare a stock solution of 1 mg/mL.[5]

-

Stress Conditions :

-

Acidic Hydrolysis : Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.[5]

-

Basic Hydrolysis : Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.[5]

-

Oxidative Degradation : Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.[5]

-

Photolytic Degradation : Expose the stock solution in a photostability chamber according to ICH Q1B guidelines.[5]

-

Thermal Degradation : Incubate the stock solution at 60°C in a temperature-controlled oven.

-

-

Sampling : Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Preparation : Before analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration (e.g., 0.1 mg/mL) with the mobile phase.

-

HPLC Analysis : Analyze the samples using the validated stability-indicating HPLC method described below.

Protocol: Stability-Indicating HPLC-UV Method

A robust HPLC method is essential to separate the parent compound from any potential degradation products, ensuring accurate quantification.[5]

Method Parameters:

-

Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). The C18 stationary phase is chosen for its versatility in retaining and separating a wide range of small organic molecules.

-

Mobile Phase :

-

A: 0.1% Formic Acid in Water

-

B: 0.1% Formic Acid in Acetonitrile

-

Rationale: The acidic mobile phase ensures that the imidazole ring is protonated, leading to consistent retention and sharp peak shapes. A gradient elution is recommended to resolve early-eluting polar degradants from the more retained parent compound.

-

-

Gradient : Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate : 1.0 mL/min.

-

Detection Wavelength : Determined by measuring the UV spectrum of the compound (a starting wavelength of 230 nm can be explored).[5]

-

Column Temperature : 30°C.

-

Injection Volume : 10 µL.[5]

System Suitability : Before running samples, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be <2.0%, and the theoretical plates should be >2000, confirming the system is performing correctly.

Conclusion

1H-Imidazole-2-carbonitrile hydrochloride is a chemical entity with significant potential, underpinned by the rich chemistry of the imidazole ring and the versatile nitrile functional group. Its role as a building block for potent kinase inhibitors and other biologically active molecules makes it a compound of high interest for drug discovery professionals. A thorough understanding of its physicochemical properties, reactivity, and stability, combined with robust analytical methods and safe handling practices, is paramount for its successful application in research and development. This guide provides the authoritative grounding and practical protocols necessary to leverage the full potential of this valuable synthon.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 564456, 1H-imidazole-2-carbonitrile. PubChem. Retrieved from [Link]

-

Less, G. B., Rasmussen, P. G., & Kampf, J. W. (2005). 1H-Imidazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 61(7), o1704–o1706. Available from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10953443, 1-Methyl-1H-imidazole-2-carbonitrile. PubChem. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. Organic Syntheses. Retrieved from [Link]

-

Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(4), 3381–3396. Retrieved from [Link]

-

Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. Published online January 10, 2022. Retrieved from [Link]

- Google Patents. (n.d.). US3915982A - Imidazole derivatives and process for their preparation. Google Patents.

-

ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). HMDB. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Carl ROTH. Retrieved from [Link]

-

ACS Publications. (2022, June 24). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. ACS Omega. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L–1). ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. ResearchGate. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1H-Imidazole-2-carbonitrile | 31722-49-3 [sigmaaldrich.com]

- 4. 1H-imidazole-2-carbonitrile | C4H3N3 | CID 564456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Buy 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile | 120118-14-1 [smolecule.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. US3915982A - Imidazole derivatives and process for their preparation - Google Patents [patents.google.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 1-Methyl-1H-imidazole-2-carbonitrile | C5H5N3 | CID 10953443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. dept.harpercollege.edu [dept.harpercollege.edu]

An In-depth Technical Guide to 1H-Imidazole-2-carbonitrile Hydrochloride: Molecular Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1H-imidazole-2-carbonitrile hydrochloride, a pivotal heterocyclic building block in modern medicinal chemistry. The document delves into its molecular structure, physicochemical properties, and detailed spectroscopic characterization. Furthermore, it outlines a robust synthetic protocol and explores the compound's significant role as a versatile scaffold in the development of novel therapeutic agents. The guide aims to equip researchers and drug development professionals with the essential knowledge to effectively utilize this compound in their scientific endeavors.

Introduction: The Significance of the 2-Cyanoimidazole Scaffold

The imidazole ring is a fundamental motif in a vast array of biologically active molecules, including the essential amino acid histidine and numerous pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design.[1] The introduction of a cyano group at the 2-position of the imidazole ring, affording the 1H-imidazole-2-carbonitrile core, further enhances its utility. The nitrile moiety is a versatile functional group that can be transformed into other key pharmacophoric elements or can itself participate in crucial interactions with biological targets.[2]

This guide focuses on the hydrochloride salt of 1H-imidazole-2-carbonitrile, a form often preferred for its improved solubility and stability, making it highly amenable for use in drug discovery and development workflows.

Molecular Structure and Physicochemical Properties

1H-Imidazole-2-carbonitrile hydrochloride is a crystalline solid that is typically more soluble in aqueous solutions compared to its free base form. The protonation of the imidazole ring to form the hydrochloride salt significantly influences its electronic distribution and, consequently, its reactivity and biological activity.

Structural Formula and Key Features

The structure of 1H-imidazole-2-carbonitrile hydrochloride is characterized by a planar five-membered imidazole ring with a nitrile group at the C2 position. The hydrochloride salt exists as an imidazolium cation with a chloride counter-ion.

Table 1: Physicochemical Properties of 1H-Imidazole-2-carbonitrile

| Property | Value (Computed) | Source |

| Molecular Formula | C₄H₃N₃ | PubChem[3] |

| Molecular Weight | 93.09 g/mol | PubChem[3] |

| InChIKey | QMQZIXCNLUPEIN-UHFFFAOYSA-N | PubChem[3] |

| Canonical SMILES | C1=CN=C(N1)C#N | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |

| Rotatable Bond Count | 0 | PubChem[3] |

Note: The properties listed are for the free base, 1H-Imidazole-2-carbonitrile.

Spectroscopic Characterization

The precise characterization of 1H-imidazole-2-carbonitrile hydrochloride is crucial for its application in research and development. The following sections detail the expected spectroscopic data based on the analysis of the free base and related imidazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The ¹H NMR spectrum of 1H-imidazole-2-carbonitrile in a solvent like DMSO-d₆ is expected to show two signals in the aromatic region corresponding to the protons on the imidazole ring. Upon formation of the hydrochloride salt, a downfield shift of these protons is anticipated due to the increased positive charge on the imidazolium ring. The N-H proton will also be present and may be observable depending on the solvent and concentration. For comparison, the protons of the imidazole ring in related ferrocenyl imidazole derivatives have been observed in the range of 6.77-7.66 ppm.[4]

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon skeleton. The carbon atom of the nitrile group (C≡N) will appear in the characteristic region for nitriles. The carbon atoms of the imidazole ring will also have distinct chemical shifts. For instance, in imidazole complexes, the C-2, C-4, and C-5 of the imidazole ring resonate at approximately 138, 127, and 122 ppm, respectively. Similar to the ¹H NMR, the carbon signals of the imidazolium ring in the hydrochloride salt are expected to shift downfield compared to the free base.

Infrared (IR) Spectroscopy

The IR spectrum of 1H-imidazole-2-carbonitrile hydrochloride will exhibit characteristic absorption bands. A prominent, sharp peak corresponding to the C≡N stretching vibration is expected around 2230 cm⁻¹. The N-H stretching of the imidazolium cation will likely appear as a broad band in the region of 3100-3300 cm⁻¹. Other bands corresponding to C-H and C=N stretching, as well as ring vibrations, will also be present.

Mass Spectrometry

Mass spectrometry of 1H-imidazole-2-carbonitrile will show a molecular ion peak corresponding to the mass of the free base (m/z = 93.03).[3] Depending on the ionization technique used, fragmentation patterns can provide further structural information.

Synthesis and Handling

Synthetic Protocol

A general and efficient method for the synthesis of 1H-imidazole-2-carbonitrile involves the dehydration of 1H-imidazole-2-carboxaldehyde.[5]

Step 1: Synthesis of 1H-imidazole-2-carbonitrile from 1H-imidazole-2-carboxaldehyde [5]

Caption: Synthetic scheme for 1H-imidazole-2-carbonitrile.

Detailed Procedure: [5]

-

To a solution of 1H-imidazole-2-carboxaldehyde (1 equivalent) in N,N-dimethylformamide, add triethylamine (1.5 equivalents) and hydroxylamine hydrochloride (1.1 equivalents).

-

Add 1-propanephosphonic anhydride solution (T3P®, 2.2 equivalents) to the mixture.

-

Heat the reaction mixture to 100 °C and stir for 4 hours.

-

After cooling to room temperature, quench the reaction with ice water.

-

Extract the aqueous phase with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 1H-imidazole-2-carbonitrile as an off-white solid.

Step 2: Formation of the Hydrochloride Salt

The hydrochloride salt can be prepared by treating a solution of the free base with a solution of hydrogen chloride in a suitable organic solvent.

Caption: General scheme for hydrochloride salt formation.

General Procedure: [6]

-

Dissolve 1H-imidazole-2-carbonitrile in a suitable anhydrous organic solvent such as diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrogen chloride in the same or a compatible solvent (e.g., HCl in diethyl ether) with stirring.

-

The hydrochloride salt will typically precipitate out of the solution.

-

Collect the solid by filtration, wash with the solvent, and dry under vacuum.

Safety and Handling

1H-Imidazole-2-carbonitrile is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Applications in Drug Discovery and Medicinal Chemistry

The 2-cyanoimidazole scaffold is a versatile building block for the synthesis of a wide range of biologically active compounds. Its derivatives have shown promise in various therapeutic areas, including oncology, virology, and inflammation.[7][8][9]

Kinase Inhibitors

The imidazole ring is a well-known hinge-binding motif in kinase inhibitors. The nitrogen atoms of the imidazole can form crucial hydrogen bond interactions with the hinge region of the kinase domain. The 2-cyano group can be a key pharmacophore or a synthetic handle for further modifications to enhance potency and selectivity.

Antiviral Agents

Derivatives of 2-cyanoimidazole have been investigated for their antiviral properties. The imidazole core can mimic natural purine bases, and the cyano group can be involved in interactions with viral enzymes or be a precursor for the synthesis of more complex nucleoside analogs.[8]

G-Quadruplex Binders in Cancer Therapy

Recent studies have shown that biimidazole derivatives can act as selective binders for G-quadruplex structures in the promoter regions of oncogenes like c-MYC and BCL-2.[10] By stabilizing these G-quadruplexes, these compounds can downregulate the expression of these key cancer-related genes, leading to cell cycle arrest and apoptosis in cancer cells.

Caption: Drug discovery workflow and mechanisms of action for 2-cyanoimidazole derivatives.

Conclusion

1H-Imidazole-2-carbonitrile hydrochloride is a highly valuable and versatile building block for drug discovery and development. Its straightforward synthesis, coupled with the chemical tractability of the nitrile group and the inherent biological relevance of the imidazole core, makes it an attractive starting point for the design of novel therapeutics. This guide has provided a comprehensive overview of its structure, properties, synthesis, and applications, offering a solid foundation for researchers to leverage this important scaffold in their quest for new medicines.

References

-

PrepChem. Synthesis of 1-(Phenylmethyl)-1H-imidazole-2-carbonitrile. Available from: [Link]

-

PubChem. 1H-imidazole-2-carbonitrile. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 1-Methyl-1H-imidazole-2-carbonitrile. National Center for Biotechnology Information. Available from: [Link]

-

Hassan, L. A., Omondi, B., & Nyamori, V. O. (2019). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. Available from: [Link]

-

Lázaro-Martínez, A., et al. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. CONICET. Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Available from: [Link]

-

Chemical Synthesis Database. 1-hydroxy-1H-imidazole-2-carbonitrile. Available from: [Link]

-

ResearchGate. Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). Available from: [Link]

-

Royal Society of Chemistry. Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. Available from: [Link]

-

NIST. 1H-Imidazole. National Institute of Standards and Technology. Available from: [Link]

-

ACS Omega. Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. ACS Publications. Available from: [Link]

-

Organic Syntheses. 1H-Imidazole-2-carboxaldehyde. Available from: [Link]

-

Arkivoc. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Available from: [Link]

-

ResearchGate. Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. (continued). Available from: [Link]

-

NIST. 1H-Imidazole. National Institute of Standards and Technology. Available from: [Link]

-

Arabian Journal of Chemistry. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Available from: [Link]

-

Indian Journal of Chemistry. PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. Available from: [Link]

-

NIST. 1H-Imidazole-2-carboxaldehyde, 1-methyl-. National Institute of Standards and Technology. Available from: [Link]

- Google Patents. US20100204470A1 - method for salt preparation.

-

Arkivoc. Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link]

- Google Patents. CN105541813A - Imidazole acetonitrile derivative acid salt as well as preparation method and application thereof.

-

European Patent Office. Imidazole derivatives and salts thereof and their synthesis - EP 0000950 B1. Available from: [Link]

-

ResearchGate. Applications of 2-Chloro-4,5-dihydroimidazole in Heterocyclic and Medicinal Chemistry. Available from: [Link]

-

MDPI. Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Available from: [Link]

-

PubMed. 2-Aminoimidazoles in medicinal chemistry. Available from: [Link]

-

PubMed. Synthesis and evaluation of two novel 2-nitroimidazole derivatives as potential PET radioligands for tumor imaging. Available from: [Link]

-

MDPI. Transforming Drug Design: Innovations in Computer-Aided Discovery for Biosimilar Agents. Available from: [Link]

-

PubMed Central. Imidazole derivatives: Impact and prospects in antiviral drug discovery. Available from: [Link]

-

PubMed. Drug-like biimidazole derivatives dually target c-MYC/BCL-2 G-quadruplexes and inhibit acute myeloid leukemia. Available from: [Link]

-

PubMed. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2-Aminoimidazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1H-imidazole-2-carbonitrile | C4H3N3 | CID 564456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1H-IMIDAZOLE-2-CARBONITRILE CAS#: 31722-49-3 [chemicalbook.com]

- 6. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]

- 7. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 8. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Drug-like biimidazole derivatives dually target c-MYC/BCL-2 G-quadruplexes and inhibit acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1H-Imidazole-2-carbonitrile Hydrochloride: A Versatile Building Block for Chemical and Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a cornerstone of medicinal chemistry, present in a vast array of biologically active molecules and pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold for interacting with biological targets like enzymes and receptors.[1][2] 1H-Imidazole-2-carbonitrile hydrochloride (CAS Number: 1392803-62-1) is a derivative that offers a unique combination of a reactive nitrile group and the versatile imidazole core, presented as a more soluble and potentially more stable salt form. This guide provides a comprehensive technical overview of this compound, addressing its chemical properties, synthesis, handling, and potential applications, with a focus on empowering researchers in their scientific endeavors.

Disclaimer: Direct experimental data for 1H-Imidazole-2-carbonitrile hydrochloride is limited in publicly available literature. Therefore, this guide synthesizes information from its free base, 1H-Imidazole-2-carbonitrile (CAS 31722-49-3), and established chemical principles governing hydrochloride salts of nitrogenous heterocycles. All protocols and properties should be considered with this in mind and validated experimentally.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application. Below is a summary of the known and inferred properties of 1H-Imidazole-2-carbonitrile and its hydrochloride salt.

| Property | 1H-Imidazole-2-carbonitrile (Free Base) | 1H-Imidazole-2-carbonitrile Hydrochloride | Data Source/Rationale |

| CAS Number | 31722-49-3 | 1392803-62-1 | [3] |

| Molecular Formula | C4H3N3 | C4H4ClN3 | [3][4] |

| Molecular Weight | 93.09 g/mol | 129.55 g/mol | [3][4] |

| Appearance | White to off-white solid | Expected to be a crystalline solid | [4] |

| Melting Point | 176-177 °C | Expected to be higher than the free base | [4], General property of salts |

| Solubility | Soluble in organic solvents like DMF and ethyl acetate | Expected to have enhanced aqueous solubility | [4], Hydrochloride salts of organic bases are generally more water-soluble[5] |

| pKa | 9.51 (Predicted) | The imidazole ring will be protonated, affecting its basicity. | [4] |

| Storage | Sealed in dry, room temperature | Store in a cool, dry, well-ventilated area, protected from moisture. |

Structural Representation:

Caption: Formation of the hydrochloride salt from the free base.

Synthesis and Purification: A Step-by-Step Approach

The synthesis of 1H-Imidazole-2-carbonitrile hydrochloride logically proceeds in two main stages: the synthesis of the free base, 1H-Imidazole-2-carbonitrile, followed by its conversion to the hydrochloride salt.

Part 1: Synthesis of 1H-Imidazole-2-carbonitrile (Free Base)

A common and effective method for the synthesis of 1H-Imidazole-2-carbonitrile is the dehydration of the corresponding aldoxime, which is formed in situ from 1H-imidazole-2-carboxaldehyde.[4]

Reaction Scheme:

Caption: Synthesis of 1H-Imidazole-2-carbonitrile from its aldehyde precursor.

Detailed Experimental Protocol:

-

Reaction Setup: To a 1 L round-bottom flask equipped with a magnetic stirrer and reflux condenser, add a solution of 1H-imidazole-2-carboxaldehyde (5 g, 52.04 mmol) in N,N-dimethylformamide (DMF, 200 mL).[4]

-

Expert Insight: DMF is chosen as the solvent due to its high boiling point and ability to dissolve the reactants and reagents.

-

-

Reagent Addition: Sequentially add triethylamine (10.8 mL, 77.97 mmol), hydroxylamine hydrochloride (3.95 g, 56.84 mmol), and 1-propanephosphonic anhydride solution (T3P, 50% in ethyl acetate, 36.4 g, 114.40 mmol).[4]

-

Causality: Triethylamine acts as a base to neutralize the HCl released from hydroxylamine hydrochloride, forming the free hydroxylamine necessary for oxime formation. T3P is a powerful and mild dehydrating agent that converts the intermediate aldoxime to the nitrile with minimal side products.

-

-

Reaction Conditions: Stir the reaction mixture at 100 °C for 4 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, quench the reaction by pouring the mixture into 500 mL of ice water.[4]

-

Trustworthiness: This step is crucial for precipitating the product and separating it from the water-soluble DMF and other byproducts.

-

-

Extraction: Extract the aqueous phase with ethyl acetate (3 x 1 L).[4] Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine (2 x 1 L), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]

-

Purification: Purify the crude residue by silica gel column chromatography using an eluent of ethyl acetate/petroleum ether (1:2 v/v) to yield the pure 1H-imidazole-2-carbonitrile as an off-white solid.[4]

Part 2: Conversion to 1H-Imidazole-2-carbonitrile Hydrochloride

The conversion of the free base to its hydrochloride salt is a standard acid-base reaction. The basic nitrogen atom in the imidazole ring is protonated by hydrochloric acid.

Proposed Reaction Scheme:

Caption: Proposed conversion of the free base to its hydrochloride salt.

Proposed Experimental Protocol:

-

Dissolution: Dissolve the purified 1H-Imidazole-2-carbonitrile in a suitable anhydrous organic solvent such as diethyl ether or dichloromethane.

-

Acidification: Slowly bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) dropwise with stirring. The reaction is typically performed at 0 °C to control the exothermicity.

-

Precipitation: The hydrochloride salt will precipitate out of the solution as a solid.

-

Isolation: Collect the precipitate by filtration.

-

Washing and Drying: Wash the solid with a small amount of the anhydrous solvent used in the reaction to remove any unreacted starting material. Dry the product under vacuum to remove residual solvent.

Potential Applications in Research and Drug Discovery

The unique structural features of 1H-Imidazole-2-carbonitrile hydrochloride make it a valuable building block in several areas of chemical and pharmaceutical research.

-

Medicinal Chemistry: The imidazole core is a well-established pharmacophore.[1][2] The nitrile group can serve as a key interaction point with biological targets or be chemically transformed into other functional groups such as amines, carboxylic acids, or tetrazoles, allowing for the generation of diverse compound libraries for drug discovery.

-

Organic Synthesis: As a versatile intermediate, this compound can be used in the synthesis of more complex heterocyclic systems. The nitrile group is susceptible to a variety of chemical transformations, making it a valuable synthon.

-

Materials Science: Nitrogen-rich heterocyclic compounds are of interest in the development of new materials with specific electronic or energetic properties.[6]

Safety and Handling

Hazard Statements (Inferred from 1H-Imidazole-2-carbonitrile):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements (Inferred from 1H-Imidazole-2-carbonitrile):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear protective gloves and a lab coat.

-

Respiratory Protection: Use a NIOSH-approved respirator if dust is generated.

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Analytical Methods for Quality Control

Ensuring the purity and identity of 1H-Imidazole-2-carbonitrile hydrochloride is critical for its use in research. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of imidazole derivatives.[7][8][9][10][11]

Proposed HPLC Method for Purity Assessment:

-

Column: A reversed-phase C18 column is generally suitable for the separation of polar heterocyclic compounds.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol) is recommended for optimal separation of the main compound from potential impurities.[10][11]

-

Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically around 210-230 nm for imidazole derivatives) is appropriate.

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in the mobile phase or a compatible solvent to a known concentration.

Method Validation: A robust analytical method should be validated for parameters such as linearity, accuracy, precision, and specificity to ensure reliable results.

Conclusion

1H-Imidazole-2-carbonitrile hydrochloride, while not extensively documented, represents a promising and versatile building block for scientific innovation. By leveraging the known chemistry of its free base and the general properties of hydrochloride salts, researchers can confidently incorporate this compound into their synthetic and drug discovery programs. The protocols and insights provided in this guide are intended to serve as a solid foundation for further exploration and application of this valuable chemical entity. As with any research chemical, experimental validation of its properties and reactivity is paramount for successful and safe utilization.

References

- Di Pietra, A. M., Cavrini, V., Andrisano, V., & Gatti, R. (1992). HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 10(10-12), 873–879.

-

Di Pietra, A. M., Cavrini, V., Andrisano, V., & Gatti, R. (1992). HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations. PubMed. Retrieved from [Link]

-

Otto Chemie Pvt. Ltd. (n.d.). 1H-Imidazole-2-carbonitrile, 97% - 31722-49-3. Retrieved from [Link]

-

Al-karmalawy, A. A., El-gohary, N. S., El-zaher, A. A., & El-sherbiny, D. T. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. National Institutes of Health. Retrieved from [Link]

-

CNKI. (n.d.). HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. Retrieved from [Link]

-

MolPort. (n.d.). 1H-imidazole-2-carbonitrile hydrochloride | 1392803-62-1. Retrieved from [Link]

-

Clark, J. (2015). Hydrolysing Nitriles. Chemguide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 1-(Phenylmethyl)-1H-imidazole-2-carbonitrile. Retrieved from [Link]

-

Al-Mulla, A. (2017). Prescribed drugs containing nitrogen heterocycles: an overview. ResearchGate. Retrieved from [Link]

-

Zhang, Y., et al. (2020). Imidazole Hydrochloride Promoted Synthesis of Nitriles from Aldehydes. ResearchGate. Retrieved from [Link]

-

Freeman, R. A., et al. (2021). Hydrochloride Salt of the GABAkine KRM-II-81. National Institutes of Health. Retrieved from [Link]

- Klapötke, T. M., et al. (2007). New Energetic Salts Based on Nitrogen-Containing Heterocycles.

-

Zhang, Y., et al. (2020). Imidazole Hydrochloride Promoted Synthesis of Nitriles from Aldehydes. PubMed. Retrieved from [Link]

-

PubChem. (n.d.). 1H-imidazole-2-carbonitrile. National Institutes of Health. Retrieved from [Link]

-

Al-Mulla, A. (2017). Prescribed drugs containing nitrogen heterocycles: an overview. National Institutes of Health. Retrieved from [Link]

-

Al-Mulla, A. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing. Retrieved from [Link]

-

Liler, M. (1969). The Hydrolysis of Aliphatic Nitriles in Concentrated Hydrochloric Acid Solutions. ResearchGate. Retrieved from [Link]

-

Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]

Sources

- 1. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]

- 3. 1H-imidazole-2-carbonitrile hydrochloride | 1392803-62-1 | Buy Now [molport.com]

- 4. 1H-IMIDAZOLE-2-CARBONITRILE CAS#: 31722-49-3 [chemicalbook.com]

- 5. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. ptfarm.pl [ptfarm.pl]

- 9. HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole [qikan.cmes.org]

An In-Depth Technical Guide to 1H-Imidazole-2-carbonitrile hydrochloride: Properties, Synthesis, and Applications

Abstract: 1H-Imidazole-2-carbonitrile hydrochloride is a heterocyclic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. The imidazole ring system is a core scaffold in numerous naturally occurring molecules and FDA-approved drugs, valued for its ability to engage in various biological interactions.[1] This guide provides a comprehensive technical overview of the physical and chemical properties, synthesis, characterization, and applications of 1H-Imidazole-2-carbonitrile hydrochloride, designed for researchers, scientists, and professionals in drug development. We will explore the compound's reactivity, provide validated experimental protocols, and discuss its potential as a versatile building block for novel therapeutics.

Section 1: Core Compound Identification and Physicochemical Properties

1H-Imidazole-2-carbonitrile hydrochloride is the salt form of 1H-Imidazole-2-carbonitrile, which enhances its stability and aqueous solubility, making it more amenable for use in biological assays and as a synthetic precursor. The core structure consists of a five-membered imidazole ring substituted with a nitrile group at the 2-position.

Structural and Molecular Data

The fundamental properties of the compound are summarized below. Data for the free base (1H-Imidazole-2-carbonitrile) is provided for comparison where specific data for the hydrochloride salt is not available.

| Property | 1H-Imidazole-2-carbonitrile hydrochloride | 1H-Imidazole-2-carbonitrile (Free Base) | Citation |

| IUPAC Name | 1H-imidazole-2-carbonitrile hydrochloride | 1H-imidazole-2-carbonitrile | [2] |

| CAS Number | 1392803-62-1 | 31722-49-3 | [2][3] |

| Molecular Formula | C₄H₄ClN₃ | C₄H₃N₃ | [2][4] |

| Molecular Weight | 129.55 g/mol | 93.09 g/mol | [2][4] |

| Appearance | - | White to off-white solid | [4][5] |

| Melting Point | Not available | 176-177 °C | [4][5] |

| Boiling Point | Not available | 276.0 ± 23.0 °C (Predicted) | [4][5] |

| pKa | Not available | 9.51 ± 0.10 (Predicted) | [4][5] |

Compound Structure

The chemical structure of 1H-Imidazole-2-carbonitrile hydrochloride is depicted below. The proton from hydrochloric acid associates with one of the nitrogen atoms in the imidazole ring, forming the hydrochloride salt.

Caption: Structure of 1H-Imidazole-2-carbonitrile hydrochloride.

Section 2: Chemical Reactivity and Stability

The reactivity of 1H-Imidazole-2-carbonitrile hydrochloride is governed by its two primary functional groups: the imidazole ring and the nitrile moiety.

-

Imidazole Ring: The imidazole core is aromatic and electron-rich, making it a versatile scaffold. The nitrogen atoms can act as hydrogen bond donors and acceptors, which is critical for interactions with biological targets like kinase hinge regions.[6]

-

Nitrile Group: The cyano (-C≡N) group is a key pharmacophore and a valuable synthetic handle.[6] It is susceptible to hydrolysis under acidic or basic conditions, which can convert it first to a carboxamide and then to a carboxylic acid.[7][8] This transformation can be leveraged in pro-drug strategies or for further synthetic modifications.

Caption: Hydrolysis pathway of the nitrile group.

Stability and Storage: To ensure chemical integrity, 1H-Imidazole-2-carbonitrile hydrochloride should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[9][10] It should be kept away from strong oxidizing agents.[11][12] For long-term stability, storage in an inert atmosphere is recommended to prevent potential oxidation.[8]

Section 3: Synthesis and Purification Workflow

The synthesis of 1H-Imidazole-2-carbonitrile hydrochloride is typically a two-step process: first, the synthesis of the free base, followed by its conversion to the hydrochloride salt.

Protocol: Synthesis of 1H-Imidazole-2-carbonitrile (Free Base)

This protocol is adapted from established literature procedures for the conversion of an aldehyde to a nitrile.[4][5]

Rationale: This one-pot reaction converts the aldehyde group of 1H-imidazole-2-carboxaldehyde into a nitrile. Hydroxylamine hydrochloride forms an oxime intermediate, which is then dehydrated in situ by a phosphonic anhydride (T3P) to yield the final nitrile product. Triethylamine acts as a base to neutralize the HCl generated and facilitate the reaction.

Step-by-Step Methodology:

-

Setup: To a 1 L round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1H-imidazole-2-carboxaldehyde (5 g, 52.04 mmol) and N,N-dimethylformamide (DMF, 200 mL).[4][5]

-

Reagent Addition: Sequentially add triethylamine (10.8 mL, 77.97 mmol), hydroxylamine hydrochloride (3.95 g, 56.84 mmol), and a 1-propanephosphonic anhydride (T3P) solution (50% in DMF, 36.4 g, 114.40 mmol).[4][5]

-

Reaction: Stir the reaction mixture at 100 °C for 4 hours.[4][5] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: After cooling to room temperature, quench the reaction by slowly pouring the mixture into 500 mL of ice water.[4][5]

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 1 L).[4][5]

-

Washing: Combine the organic layers and wash with brine (2 x 1 L) to remove residual DMF and salts.[4][5]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4][5]

-

Purification: Purify the residue by silica gel column chromatography using an eluent of ethyl acetate/petroleum ether (1:2) to yield pure 1H-imidazole-2-carbonitrile as an off-white solid.[4][5]

Protocol: Preparation of the Hydrochloride Salt

-

Dissolution: Dissolve the purified 1H-imidazole-2-carbonitrile in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

-

Acidification: While stirring, slowly add a solution of HCl in diethyl ether (typically 1M or 2M) dropwise until precipitation is complete.

-

Isolation: Collect the resulting precipitate by vacuum filtration.

-

Washing: Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting material.

-

Drying: Dry the product under vacuum to yield 1H-Imidazole-2-carbonitrile hydrochloride.

Caption: Workflow for the synthesis of 1H-Imidazole-2-carbonitrile HCl.

Section 4: Experimental Protocols for Characterization

Proper characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following are standard protocols for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Expect to see characteristic signals for the imidazole ring protons and a broad peak for the N-H protons.

-

¹³C NMR: Using the same sample, acquire a ¹³C spectrum. Key signals will include those for the carbon atoms of the imidazole ring and a distinct signal for the nitrile carbon.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Acquire a spectrum using a KBr pellet or an ATR accessory. Look for characteristic absorption bands: a sharp, medium-intensity peak around 2230-2260 cm⁻¹ for the C≡N stretch, and broad absorption in the 3100-3300 cm⁻¹ region for N-H stretching.

-

-

High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

-

Rationale: A stability-indicating HPLC method is crucial for determining purity and monitoring degradation.[8]

-

Starting Method:

-

-

Mass Spectrometry (MS):

-

Utilize Electrospray Ionization (ESI) in positive ion mode. The expected parent ion peak [M+H]⁺ for the free base would be at m/z 94.04.

-

Section 5: Applications in Research and Drug Development

The unique structural features of 1H-Imidazole-2-carbonitrile make it a valuable scaffold in medicinal chemistry.[6]

-

Kinase Inhibitor Development: The imidazole core is an effective hinge-binding motif.[6] This compound can serve as a starting point for developing potent and selective inhibitors of kinases like Janus Kinase 2 (JAK2), which are implicated in myeloproliferative neoplasms and inflammatory diseases.[6]

-

Versatile Synthetic Intermediate: The nitrile group can be transformed into other functional groups such as amines, tetrazoles, or carboxylic acids, allowing for extensive structure-activity relationship (SAR) studies.[7]

-

Antifungal and Pesticidal Agents: Imidazole derivatives have shown significant biological activity as antifungal agents, making this scaffold relevant for both pharmaceutical and agricultural chemistry applications.[7]

Section 6: Safety and Handling

While a specific Safety Data Sheet (SDS) for the hydrochloride salt is not widely available, data from the free base and related imidazole compounds provide a strong basis for safe handling procedures.

| Hazard Class | Statement | GHS Classification (Proxy Data) | Citation |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | Warning | [2] |

| Skin Irritation | Causes skin irritation. | Warning | [2] |

| Eye Irritation | Causes serious eye irritation. | Warning | [2] |

Handling and Personal Protective Equipment (PPE):

-

Always handle the compound in a well-ventilated area or a chemical fume hood.[10][13]

-

Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[13]

-

Avoid breathing dust. If dust is generated, use a NIOSH/MSHA approved respirator.[10]

-

Wash hands thoroughly after handling.[9]

First Aid Measures:

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[13]

-

In case of skin contact: Wash off immediately with plenty of soap and water.

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[9]

-

If swallowed: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[9]

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]

Section 7: Conclusion

1H-Imidazole-2-carbonitrile hydrochloride is a valuable and versatile chemical entity for researchers in organic synthesis and drug discovery. Its combination of a biologically active imidazole core and a synthetically tractable nitrile group provides a robust platform for the development of novel small molecules. This guide has provided the essential technical information, from fundamental properties to detailed experimental protocols, to enable scientists to effectively and safely utilize this compound in their research endeavors.

References

-

1H-imidazole-2-carbonitrile | C4H3N3 | CID 564456 - PubChem. National Institutes of Health. Available from: [Link]

-

Separation of 1H-Imidazole-2-carboxaldehyde on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

-

Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC. (2021-07-29). National Institutes of Health. Available from: [Link]

Sources

- 1. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1H-imidazole-2-carbonitrile | C4H3N3 | CID 564456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1H-IMidazole-2-carbonitrile hydrochloride | 1392803-62-1 [chemicalbook.com]

- 4. 1H-IMIDAZOLE-2-CARBONITRILE CAS#: 31722-49-3 [chemicalbook.com]

- 5. 1H-IMIDAZOLE-2-CARBONITRILE CAS#: 31722-49-3 [amp.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Buy 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile | 120118-14-1 [smolecule.com]

- 8. benchchem.com [benchchem.com]

- 9. mmbio.byu.edu [mmbio.byu.edu]

- 10. fishersci.com [fishersci.com]

- 11. jnfuturechemical.com [jnfuturechemical.com]

- 12. Microcrystalline cellulose CAS#: 9004-34-6 [m.chemicalbook.com]

- 13. fishersci.com [fishersci.com]

A Technical Guide to the Spectral Analysis of 1H-Imidazole-2-carbonitrile Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Imidazole-2-carbonitrile hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The imidazole ring is a key structural motif in many biologically active molecules, and the addition of a carbonitrile group at the 2-position introduces unique electronic properties and potential for further chemical modification.[1] Understanding the spectral characteristics of this compound is fundamental for its identification, purity assessment, and the study of its interactions in biological systems. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1H-Imidazole-2-carbonitrile hydrochloride, grounded in established spectroscopic principles and comparative data from related structures.

The Impact of Hydrochloride Salt Formation on Spectral Data

The formation of a hydrochloride salt involves the protonation of the imidazole ring, typically at the N3 position, to form an imidazolium cation. This protonation has a profound effect on the electronic distribution within the molecule and, consequently, on its spectral properties. Researchers should anticipate notable shifts in NMR signals and changes in vibrational modes in the IR spectrum compared to the free base, 1H-Imidazole-2-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 1H-Imidazole-2-carbonitrile hydrochloride, both ¹H and ¹³C NMR will provide critical information about the molecular framework.

¹H NMR Spectroscopy: A Detailed Interpretation

The proton NMR spectrum of 1H-Imidazole-2-carbonitrile hydrochloride is expected to show distinct signals corresponding to the protons on the imidazole ring. Due to the electron-withdrawing nature of the cyano group and the positive charge on the imidazolium ring, the ring protons are expected to be deshielded and resonate at a lower field compared to unsubstituted imidazole.

Expected ¹H NMR Data:

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H4 | 7.5 - 8.0 | Doublet | ~1-2 | Coupled to H5. The exact chemical shift will be influenced by the solvent and concentration. |

| H5 | 7.5 - 8.0 | Doublet | ~1-2 | Coupled to H4. May overlap with the signal for H4. |

| N-H | 12.0 - 14.0 | Broad Singlet | - | The acidic protons of the imidazolium ring are expected to be highly deshielded and may exchange with solvent protons, leading to a broad signal. |

Causality Behind Experimental Choices: The choice of a deuterated solvent is critical for ¹H NMR. Solvents like DMSO-d₆ or D₂O are commonly used. In D₂O, the N-H protons will exchange with deuterium, and their signal will disappear, which can be a useful diagnostic tool.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The protonation of the imidazole ring and the presence of the electron-withdrawing cyano group will influence the chemical shifts of the carbon atoms.

Expected ¹³C NMR Data:

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

| C2 | 135 - 145 | The carbon bearing the cyano group will be significantly deshielded. |

| C4 | 120 - 130 | The chemical shift is influenced by the positive charge on the ring. |

| C5 | 120 - 130 | Similar to C4, its chemical shift will be downfield due to the electron-deficient nature of the ring. |

| C≡N | 115 - 125 | The nitrile carbon typically appears in this region. |

Expertise & Experience: When analyzing the ¹³C NMR spectrum, it's important to consider that the signals for C4 and C5 may be very close. 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable for unambiguously assigning the proton and carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For 1H-Imidazole-2-carbonitrile hydrochloride, the key vibrational modes to observe are those of the nitrile group, the imidazole ring, and the N-H bonds of the imidazolium cation.

Expected IR Data:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H stretch (imidazolium) | 3100 - 3300 | Broad, Strong | The broadness is due to hydrogen bonding. |

| C-H stretch (aromatic) | 3000 - 3100 | Medium | |

| C≡N stretch (nitrile) | 2220 - 2260 | Sharp, Strong | This is a very characteristic peak for the nitrile functional group. |

| C=N and C=C stretch (ring) | 1500 - 1650 | Medium to Strong | The protonation of the ring will affect the positions of these bands compared to the free base. |

| N-H bend | 1400 - 1500 | Medium |

Trustworthiness: The IR spectrum of imidazole hydrochloride is available in the NIST Chemistry WebBook, which can be used as a reliable reference for the vibrational modes of the protonated imidazole ring.[2] The presence of a sharp, strong peak around 2240 cm⁻¹ is a definitive indicator of the nitrile group.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For 1H-Imidazole-2-carbonitrile hydrochloride, electrospray ionization (ESI) would be a suitable method.

Expected MS Data:

-

Molecular Ion (M⁺): The mass spectrum will show a peak corresponding to the cation, 1H-Imidazole-2-carbonitrile-H⁺, at m/z = 94.04.

-

Isotope Peaks: Due to the presence of carbon and nitrogen, small M+1 peaks will be observed.

-

Fragmentation Pattern: The fragmentation of the imidazole ring is a key characteristic. Common fragmentation pathways for imidazole derivatives involve the loss of small molecules like HCN. For 1H-Imidazole-2-carbonitrile, the fragmentation may involve the loss of the cyano group (-CN) or HCN.

Authoritative Grounding: Studies on the mass spectrometric fragmentation of imidazole derivatives have shown that the imidazole ring itself is relatively stable, and fragmentation often involves the substituents.[3]

Experimental Protocols

Sample Preparation for NMR Spectroscopy

-

Weigh approximately 5-10 mg of 1H-Imidazole-2-carbonitrile hydrochloride.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Gently shake the tube to ensure complete dissolution.

Acquiring the NMR Spectrum

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum using standard parameters.

-

Acquire the ¹³C NMR spectrum. A proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each carbon.

Sample Preparation for IR Spectroscopy

-

KBr Pellet Method:

-

Grind a small amount of the sample with dry potassium bromide (KBr) in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Attenuated Total Reflectance (ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact.

-

Acquiring the IR Spectrum

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the instrument.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented as absorbance or transmittance versus wavenumber.

Sample Preparation for Mass Spectrometry (ESI)

-

Prepare a dilute solution of the sample (approximately 1 µg/mL) in a suitable solvent, such as methanol or a mixture of water and acetonitrile.

-

A small amount of formic acid may be added to promote ionization.

Acquiring the Mass Spectrum

-

Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

-

Optimize the ESI source parameters (e.g., capillary voltage, cone voltage) to obtain a stable signal.

-

Acquire the mass spectrum in the positive ion mode over an appropriate m/z range.

Visualization of the Analytical Workflow

Caption: Workflow for the spectral characterization of 1H-Imidazole-2-carbonitrile hydrochloride.

Conclusion

The comprehensive spectral analysis of 1H-Imidazole-2-carbonitrile hydrochloride requires a multi-technique approach. By combining the structural insights from NMR, the functional group information from IR, and the molecular weight and fragmentation data from MS, researchers can confidently identify and characterize this important molecule. The effect of hydrochloride salt formation, particularly the protonation of the imidazole ring, is a key consideration in the interpretation of the spectral data. This guide provides a foundational framework for understanding and applying these analytical techniques in the context of drug discovery and development.

References

-

Der Pharma Chemica. Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. [Link]

-

NIST Chemistry WebBook. Imidazole hydrochloride. [Link]

-

Vyskocilová, P., Hornik, P., Friedecký, D., Frycák, P., Lemr, K., & Adam, T. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237-1240. [Link]

Sources

An In-Depth Technical Guide to the Safety and Hazards of 1H-Imidazole-2-carbonitrile Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and hazards associated with 1H-Imidazole-2-carbonitrile hydrochloride. As a compound frequently utilized in pharmaceutical research and development, a thorough understanding of its safe handling, storage, and emergency procedures is paramount. This document synthesizes available data from authoritative sources to provide a detailed, scientifically grounded resource for laboratory personnel.

Chemical Identity and Hazard Classification

The parent compound, 1H-Imidazole-2-carbonitrile, is classified with the following hazards[1]:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The signal word for the parent compound is "Warning"[1]. It is crucial to handle the hydrochloride salt with the understanding that it will possess these intrinsic hazards, potentially with increased water solubility and different physical properties. The hydrochloride salt of imidazole itself is classified as a skin and eye irritant.

Table 1: GHS Hazard Summary for Related Compounds

| Hazard Statement | Description | Related Compound(s) | Source(s) |

| H302 | Harmful if swallowed | 1H-Imidazole-2-carbonitrile, Imidazole | [1] |

| H314 | Causes severe skin burns and eye damage | Imidazole, 1,1'-carbonylbis-1H-imidazole | |

| H315 | Causes skin irritation | 1H-Imidazole-2-carbonitrile, 1H-imidazole monohydrochloride | [1] |

| H319 | Causes serious eye irritation | 1H-Imidazole-2-carbonitrile, 1H-imidazole monohydrochloride | [1] |

| H335 | May cause respiratory irritation | 1H-Imidazole-2-carbonitrile | [1] |

| H360D | May damage the unborn child | Imidazole | [2] |

Toxicological Profile: A Mechanistic Perspective

The toxicological properties of 1H-Imidazole-2-carbonitrile hydrochloride are primarily driven by the imidazole and nitrile functionalities. Imidazole and its derivatives can be corrosive and cause severe skin and eye damage[3]. The nitrile group (-CN) can be a source of toxicity, though the reactivity varies significantly based on the molecular structure.

Animal studies on imidazole have shown an oral LD50 in rats of 970 mg/kg, indicating moderate acute toxicity if ingested[2][3]. Signs of toxicity in animal studies included convulsions and respiratory distress[2]. Furthermore, some imidazole compounds have been identified as having the potential for reproductive toxicity[2][4]. While specific data for the 2-carbonitrile hydrochloride derivative is lacking, a conservative approach assuming similar or greater toxicity is warranted.

Safe Handling and Storage: A Protocol for Minimizing Exposure

Given the hazardous nature of this compound, stringent adherence to safety protocols is essential.

Engineering Controls and Personal Protective Equipment (PPE)

All work with 1H-Imidazole-2-carbonitrile hydrochloride should be conducted in a properly functioning certified laboratory chemical fume hood[3][5]. An emergency eyewash station and safety shower must be readily accessible, within a 10-second travel distance (approximately 50 feet)[3].

Mandatory PPE includes:

-

Eye Protection: Chemical safety goggles are required. A face shield should be worn when handling larger quantities or when there is a risk of splashing[6][7].

-

Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn. Always inspect gloves for integrity before use and follow proper glove removal procedures to avoid skin contact[6].

-

Body Protection: A fully buttoned lab coat is mandatory. For tasks with a higher risk of exposure, a chemical-resistant apron or suit may be necessary[6].

-

Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by the fume hood, a NIOSH-approved respirator with a particulate filter should be used[4].

Storage Requirements

1H-Imidazole-2-carbonitrile hydrochloride should be stored in a tightly closed container in a cool, dry, and well-ventilated area designated for corrosive materials[3]. It should be segregated from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides[3]. The storage area should be secured to prevent unauthorized access.

Caption: Recommended storage protocol for 1H-Imidazole-2-carbonitrile hydrochloride.

Emergency Procedures: A Step-by-Step Response Plan

Prompt and appropriate action is critical in the event of an accidental exposure or spill.

First Aid Measures

Table 2: First Aid Procedures

| Exposure Route | Action | Source(s) |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention from an ophthalmologist. | [3] |

| Skin Contact | Immediately remove all contaminated clothing. Flush skin with large amounts of water for at least 15 minutes. Seek immediate medical attention. | [3] |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. | [3][4][8] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention. | [4] |

Accidental Release Measures

The response to a spill depends on its size and location.

Caption: Decision workflow for responding to a spill of 1H-Imidazole-2-carbonitrile hydrochloride.

For a small spill that can be cleaned up in under 10 minutes by trained personnel, wear appropriate PPE, cover the spill with an inert absorbent material, and carefully sweep it into a sealed, labeled container for hazardous waste disposal[3].

For a large spill , immediately evacuate and secure the area. Alert others and contact your institution's Environmental Health and Safety (EH&S) department or emergency services[3].

Fire and Explosion Hazards

While not classified as flammable, imidazole-containing compounds can be combustible and may form explosive dust concentrations in the air[3][4]. In the event of a fire, thermal decomposition can release toxic and irritating gases, including carbon oxides, nitrogen oxides, and hydrogen cyanide[4][6].

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[7].

-

Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes[9].

Waste Disposal

All waste containing 1H-Imidazole-2-carbonitrile hydrochloride must be treated as hazardous waste. It should be collected in a clearly labeled, sealed, and compatible container[3]. Dispose of the waste through a licensed professional waste disposal service in accordance with all local, state, and federal regulations[7].

Conclusion

1H-Imidazole-2-carbonitrile hydrochloride is a valuable research chemical that requires careful and informed handling. By understanding its hazard profile and rigorously adhering to the safety protocols outlined in this guide, researchers can minimize risks and ensure a safe laboratory environment. Always consult the most recent Safety Data Sheet for any chemical before use and ensure all personnel are trained on its specific hazards and emergency procedures.

References

-

Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Imidazole. Retrieved from [Link]

-

Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet: 1-(4-Chlorobenzyl)-2-(chloromethyl)-1H-imidazole hydrochloride. Retrieved from [Link]